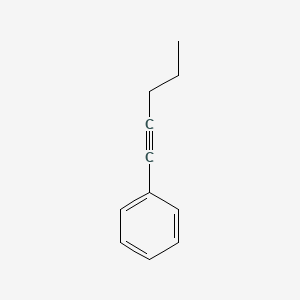

1-Phenyl-1-pentyne

Descripción general

Descripción

1-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ . It is a member of the alkyne family, characterized by a carbon-carbon triple bond. . It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Métodos De Preparación

1-Phenyl-1-pentyne can be synthesized through several methods. One common synthetic route involves the reaction of 1-pentyne with benzenesulfonyl hydrazide . The reaction typically requires specific conditions, such as the presence of a base and a solvent, to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1-Phenyl-1-pentyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alkenes or alkanes, depending on the reagents and conditions used.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include for oxidation, for reduction, and for substitution reactions. .

Aplicaciones Científicas De Investigación

Synthesis Applications

1-Phenyl-1-pentyne is primarily utilized in the synthesis of complex organic molecules. Its unique structure allows for regioselective reactions, making it valuable in the following areas:

Synthesis of Polysubstituted Naphthalene Derivatives

The compound serves as a precursor in the highly regioselective synthesis of polysubstituted naphthalene derivatives. This reaction is often facilitated by gallium trichloride as a catalyst, allowing for the formation of various naphthalene derivatives that are important in pharmaceuticals and materials science .

Hydrogenation Reactions

Research has demonstrated that this compound can undergo stereoselective hydrogenation over palladium-supported catalysts. This process is crucial for producing hydrogenated products with specific stereochemical configurations, which are essential in the synthesis of biologically active compounds .

Catalytic Applications

The compound also plays a significant role in catalysis, particularly in hydrogenation and other transformation reactions:

Catalytic Hydrogenation

Studies indicate that this compound can be selectively hydrogenated over palladium-based catalysts, such as Pd-Montmorillonite and Pd-MCM-41. These catalysts exhibit high selectivity towards desired products at mild conditions, making them suitable for industrial applications .

Reactions with Aldehydes

In addition to hydrogenation, this compound can react with aldehydes under catalytic conditions to yield various substituted products. This versatility enhances its utility in synthetic pathways leading to complex organic molecules .

Material Science Applications

The compound's unique properties have also led to its exploration in material science:

Polymer Chemistry

Due to its alkyne functionality, this compound can be incorporated into polymer structures to enhance mechanical properties or introduce functional groups that facilitate further chemical modification .

Organic Electronics

Research is ongoing into the use of compounds like this compound in organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications makes it a candidate for advanced materials development .

Case Study 1: Selective Hydrogenation

A study focused on the liquid-phase stereoselective hydrogenation of this compound using Pd-supported catalysts showed promising results regarding product selectivity and yield. The researchers demonstrated that varying the catalyst loading could optimize the reaction conditions for industrial applications .

Case Study 2: Synthesis of Naphthalene Derivatives

Another significant research effort highlighted the use of gallium trichloride-catalyzed reactions involving this compound to synthesize polysubstituted naphthalene derivatives. This work emphasized the regioselectivity achieved through careful control of reaction conditions, showcasing its potential in pharmaceutical synthesis .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-1-pentyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond is highly reactive and can undergo addition reactions with various electrophiles and nucleophiles. The phenyl group also contributes to its reactivity by stabilizing intermediates formed during reactions .

Comparación Con Compuestos Similares

1-Phenyl-1-pentyne can be compared with other similar compounds, such as:

1-Phenyl-1-butyne: Similar structure but with a shorter carbon chain.

1-Phenyl-1-hexyne: Similar structure but with a longer carbon chain.

Phenylacetylene: Contains a phenyl group directly attached to the alkyne carbon. These compounds share similar reactivity patterns due to the presence of the alkyne group but differ in their physical properties and specific applications

Actividad Biológica

1-Phenyl-1-pentyne (C₁₁H₁₂) is an organic compound classified as an alkyne, characterized by a carbon-carbon triple bond. This compound is notable for its applications in organic synthesis and potential biological activities. Recent research has explored its reactivity and biological implications, particularly in medicinal chemistry and material science.

Structure and Reactivity

This compound is a colorless liquid at room temperature. Its structure features a phenyl group attached to a pentyne chain, which influences its chemical reactivity. The presence of the triple bond allows for various reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Synthesis Methods

Common synthetic routes for this compound include:

- Alkyne Synthesis : Reaction of 1-pentyne with benzenesulfonyl hydrazide.

- Catalytic Reactions : Utilization of palladium catalysts for selective hydrogenation .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

- Electrophilic Interactions : The carbon-carbon triple bond can undergo addition reactions with nucleophiles in biological systems.

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies

A notable case study examined the effects of 5-phenyl-1-pentyne on the metabolism of styrene in vitro. This compound was found to act as an inhibitor of CYP2E1 and CYP2F2 enzymes, significantly impacting the metabolic pathway of styrene .

Another study focused on the reactivity of this compound in catalytic processes. It was demonstrated that under specific conditions, this compound could be selectively hydrogenated to produce valuable intermediates for further chemical transformations .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of pathogenic bacteria | |

| Antifungal | Inhibition of fungal growth | |

| CYP Enzyme Inhibition | Inhibition of CYP2E1 and CYP2F2 |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

Propiedades

IUPAC Name |

pent-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGIOKWPYFOHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195285 | |

| Record name | 1-Pentynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4250-81-1 | |

| Record name | 1-Pentyn-1-ylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4250-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reaction pathways of 1-phenyl-1-pentyne in the presence of palladium catalysts?

A1: Research indicates that this compound undergoes selective hydrogenation in the presence of low-loaded palladium-montmorillonite catalysts. [] This reaction yields predominantly 1-phenyl-cis-1-pentene, highlighting the catalyst's ability to facilitate partial hydrogenation of the alkyne. []

Q2: How does the structure of this compound influence its reactivity compared to other alkynes?

A2: Studies comparing the methoxymercuration rates of various alkynes revealed that arylalkynes like this compound exhibit lower reactivity compared to alkyl-substituted alkynes. [] This difference in reactivity is attributed to the electron-withdrawing nature of the phenyl group, which reduces the electron density of the triple bond, making it less susceptible to electrophilic attack. []

Q3: Have any computational studies been conducted to understand the internal rotation barrier in this compound?

A4: Yes, experimental data on proton chemical shifts and spin-spin coupling constants of this compound, combined with molecular orbital calculations, were utilized to investigate the internal rotation barrier around the C(phenyl)-C(alkyne) bond. [] The study concluded that the perpendicular conformer, where the C(3)-C(4) bond of the side chain is perpendicular to the phenyl ring, is energetically favored. [] This preference was attributed to the stronger hyperconjugative interaction between the C-C bond and the aromatic π system compared to the C-H interaction. []

Q4: Are there any known analytical methods for characterizing and quantifying this compound?

A5: While the provided research excerpts do not explicitly detail specific analytical methods for this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [], Gas Chromatography (GC), and Mass Spectrometry (MS) are commonly employed for the characterization and quantification of alkynes, including aryl-substituted ones. These methods provide information on the compound's structure, purity, and potentially its presence in complex mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.